
Acetanilide, 2-(diethylamino)-2'-phenoxy-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetanilide, 2-(diethylamino)-2’-phenoxy-, hydrochloride is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of an acetanilide core with diethylamino and phenoxy substituents, making it a versatile molecule with unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetanilide, 2-(diethylamino)-2’-phenoxy-, hydrochloride typically involves the acetylation of aniline derivatives. One common method involves the reaction of aniline with acetic anhydride in the presence of an acid or base catalyst. The reaction is often carried out under reflux conditions to ensure complete conversion. The resulting product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to maintain optimal reaction conditions and improve yield. Additionally, the use of microwave irradiation has been explored to accelerate the reaction and reduce energy consumption .
Análisis De Reacciones Químicas
Types of Reactions
Acetanilide, 2-(diethylamino)-2’-phenoxy-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the diethylamino or phenoxy groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents like chloroform or dichloromethane are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
Acetanilide, 2-(diethylamino)-2’-phenoxy-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It has been explored for its potential use as a local anesthetic and antiarrhythmic agent.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals .
Mecanismo De Acción
The mechanism of action of Acetanilide, 2-(diethylamino)-2’-phenoxy-, hydrochloride involves its interaction with specific molecular targets. In the case of its use as a local anesthetic, the compound blocks sodium channels in nerve cells, preventing the transmission of pain signals. This action is similar to that of other local anesthetics like lidocaine .
Comparación Con Compuestos Similares
Similar Compounds
Lidocaine: A well-known local anesthetic with a similar structure and mechanism of action.
Bupivacaine: Another local anesthetic with a longer duration of action compared to lidocaine.
Mepivacaine: Similar to lidocaine but with a slightly different pharmacokinetic profile .
Uniqueness
Acetanilide, 2-(diethylamino)-2’-phenoxy-, hydrochloride is unique due to its specific substituents, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
64046-54-4 |
|---|---|
Fórmula molecular |
C18H23ClN2O2 |
Peso molecular |
334.8 g/mol |
Nombre IUPAC |
diethyl-[2-oxo-2-(2-phenoxyanilino)ethyl]azanium;chloride |
InChI |
InChI=1S/C18H22N2O2.ClH/c1-3-20(4-2)14-18(21)19-16-12-8-9-13-17(16)22-15-10-6-5-7-11-15;/h5-13H,3-4,14H2,1-2H3,(H,19,21);1H |
Clave InChI |
RJYDGLWEKREQNC-UHFFFAOYSA-N |
SMILES canónico |
CC[NH+](CC)CC(=O)NC1=CC=CC=C1OC2=CC=CC=C2.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


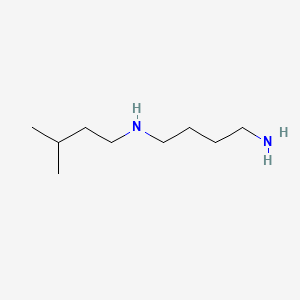

![4,6-Dithia-1-azabicyclo[3.2.0]heptane](/img/structure/B13782425.png)

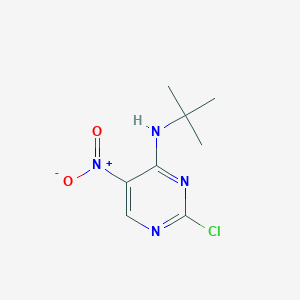





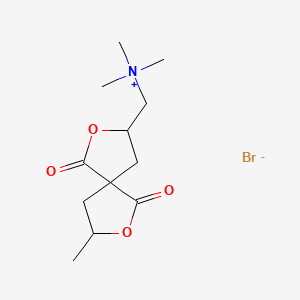
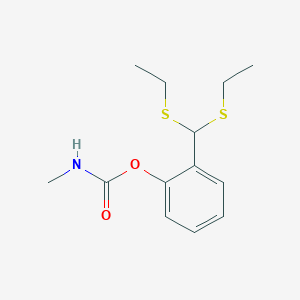
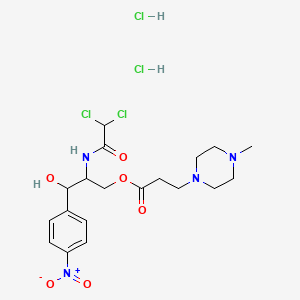
![4-[4-[(4-Iminocyclohexa-2,5-dien-1-yl)-(4-methylphenyl)methyl]anilino]benzenesulfonic acid](/img/structure/B13782470.png)
